3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline involves several steps. One common method includes the reaction of 3-chloroaniline with 2-isopropyl-5-methylphenol under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline can be compared with other similar compounds, such as:
2-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline: This compound has a similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.
3-Chloro-2-(2-isopropyl-4-methylphenoxy)aniline: The position of the methyl group is different, which can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct properties and applications .
Properties
IUPAC Name |
3-chloro-2-(5-methyl-2-propan-2-ylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)12-8-7-11(3)9-15(12)19-16-13(17)5-4-6-14(16)18/h4-10H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRIVJRHZKZFAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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